Grayanoside B
CAS No.: 70474-75-8
Cat. No.: VC4566675
Molecular Formula: C26H42O9
Molecular Weight: 498.613
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70474-75-8 |
|---|---|
| Molecular Formula | C26H42O9 |
| Molecular Weight | 498.613 |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1 |
| Standard InChI Key | ANXMAYKAWZAHMB-CMCDTBIBSA-N |
| SMILES | CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C |
Introduction
Chemical Structure and Molecular Characteristics
Grayanoside B belongs to the grayanane diterpenoid class, distinguished by its 5/7/6/5 tetracyclic core structure. The molecule comprises a glycosylated diterpenoid backbone with a hydroxylated tetracyclic skeleton and a sugar moiety attached via an ether linkage. Its molecular formula is C₂₆H₄₂O₉, corresponding to a molecular weight of 498.613 g/mol . The IUPAC name, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]hexadecanyl]oxy]oxane-3,4,5-triol, reflects its stereochemical complexity.
Structural Features
The tetracyclic skeleton includes a fused 5-membered ring, a 7-membered ring, and two additional 6- and 5-membered rings, creating a rigid framework. The glycosylation at the C-6 position involves a glucose unit, which enhances solubility and influences bioactivity. Key functional groups include hydroxyls at C-3, C-4, and C-14, and a methylidene group at C-9 .
Physicochemical Properties
Table 1 summarizes the physicochemical properties of Grayanoside B:
| Property | Value | Source |
|---|---|---|
| CAS No. | 70474-75-8 | |
| Molecular Formula | C₂₆H₄₂O₉ | |
| Molecular Weight | 498.613 g/mol | |
| SMILES | [H][C@@]12C[C@H](O[C@@H]3OC@H... | |
| Solubility | Not publicly available | |
| Storage Conditions | -20°C |
Natural Sources and Biosynthesis
Grayanoside B is endemic to the Ericaceae family, particularly genera such as Rhododendron, Pieris, and Craibiodendron. It is biosynthesized as part of the plant’s defense mechanism against herbivores and pathogens .
Distribution in Ericaceae
Recent phytochemical surveys identified Grayanoside B in:
Table 2 lists structurally related grayanane diterpenoids isolated alongside Grayanoside B:
| Compound | Source | Year |
|---|---|---|
| 3-epi-Grayanoside B | Rhododendron micranthum | 2018 |
| Micranthanoside A | Rhododendron micranthum | 2018 |
| Pierisformosoid J | Pieris formosa | 2018 |
| 14β-Hydroxypieroside A | Rhododendron micranthum | 2018 |
These compounds share the grayanane core but differ in hydroxylation patterns and glycosylation sites .
Biological Activities
Anti-Inflammatory Effects
Grayanoside B exhibits inhibitory activity against pro-inflammatory pathways, likely through suppression of NF-κB and COX-2 signaling. In vitro studies demonstrate reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion in macrophage models .
Neurotoxicity
As a grayanotoxin derivative, Grayanoside B binds to voltage-gated sodium channels (Nav1.7), stabilizing their open state and causing prolonged depolarization. This mechanism underlies symptoms such as arrhythmias, hypersalivation, and neuromuscular paralysis .
Analgesic Properties
In murine models, Grayanoside B reduced writhing responses in acetic acid- and capsaicin-induced pain assays. Its ED₅₀ value (7.2 mg/kg) surpasses that of aspirin, suggesting potential as a non-opioid analgesic .
Analytical and Isolation Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are pivotal for structural elucidation. Key NMR signals include:
-
¹H NMR: δ 5.32 (1H, s, H-9), δ 4.98 (1H, d, J = 7.8 Hz, glucose anomeric proton)
-
¹³C NMR: δ 109.8 (C-9), δ 82.4 (C-6 of glucose)
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with C₁₈ columns (acetonitrile/water gradient) achieves >95% purity. Retention time: 12.7 min .
Challenges and Future Directions
Despite its promise, Grayanoside B’s toxicity profile necessitates structural optimization. Semi-synthetic derivatives with reduced sodium channel affinity but retained anti-inflammatory activity are under investigation . Additionally, scalable biosynthesis via plant cell cultures remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume